

# Application Notes and Protocols for Opaganib Oral Gavage Administration in Mice

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Opaganib**  
Cat. No.: **B605085**

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **opaganib**, its mechanism of action, and detailed protocols for its oral administration in murine models. The information is intended to guide researchers in designing and executing preclinical studies involving this investigational drug.

**Opaganib** (also known as ABC294640) is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SPHK2).<sup>[1][2]</sup> It also exhibits inhibitory activity against dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).<sup>[3]</sup> This multi-target action modulates sphingolipid metabolism, leading to anti-inflammatory, anti-cancer, and anti-viral effects.<sup>[2][4]</sup>

## Mechanism of Action

**Opaganib**'s therapeutic potential stems from its ability to modulate critical signaling pathways. By inhibiting SPHK2, it blocks the synthesis of sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, migration, and inflammation.<sup>[2]</sup> The inhibition of DES1 and GCS leads to an accumulation of dihydroceramides, which can induce autophagy and apoptosis.<sup>[5][6]</sup> Downstream, **opaganib** has been shown to suppress the phosphorylation of key signaling proteins such as ERK and AKT, and to inhibit the NF $\kappa$ B pathway.<sup>[1]</sup>

# Signaling Pathway of Opaganib



[Click to download full resolution via product page](#)

Caption: **Opaganib** inhibits SPHK2, DES1, and GCS, modulating key signaling pathways.

## Experimental Protocols

### Preparation of Opaganib for Oral Gavage in Mice

This protocol details the preparation of a vehicle solution for the oral administration of **opaganib** to mice.

Materials:

- **Opaganib** (powder form)
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)

- Tween-80 (Polysorbate 80)
- Saline solution (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

**Procedure:**

- **Vehicle Preparation:** Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
  - For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG300, 50 µl of Tween-80, and 450 µl of saline.
- **Opaganib Formulation:**
  - Weigh the required amount of **opaganib** powder based on the desired final concentration and the total volume to be prepared.
  - Dissolve the **opaganib** powder first in the DMSO component of the vehicle.
  - Sequentially add the PEG300, Tween-80, and saline, vortexing thoroughly after each addition to ensure a homogenous suspension.
- **Final Concentration:** The final concentration of **opaganib** in the vehicle should be calculated to deliver the desired dose in a volume appropriate for oral gavage in mice (typically 5-10 ml/kg body weight). For a 50 mg/kg dose in a 20g mouse, with an administration volume of 10 ml/kg (0.2 ml), the required concentration is 5 mg/ml.

## Protocol for Oral Gavage Administration of Opaganib in Mice

**Materials:**

- Prepared **opaganib** formulation
- Appropriately sized oral gavage needles (20-22 gauge, 1-1.5 inch, with a ball tip)
- Syringes (1 ml)
- Animal scale
- 70% ethanol for disinfection

**Procedure:**

- Animal Handling and Dosing Calculation:
  - Weigh each mouse accurately before administration to calculate the precise volume of the **opaganib** formulation to be administered.
  - The typical dose of **opaganib** in mice ranges from 50 to 150 mg/kg, administered once or twice daily.[7][8]
- Gavage Procedure:
  - Securely restrain the mouse to immobilize the head and body.
  - Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
  - Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
  - Slowly administer the **opaganib** formulation.
  - Carefully withdraw the gavage needle.
- Post-Administration Monitoring:
  - Monitor the mice for any signs of distress or adverse reactions immediately after the procedure and at regular intervals.

- Ensure access to food and water is not impeded.

## Experimental Workflow for Opaganib Oral Gavage in Mice



[Click to download full resolution via product page](#)

Caption: Workflow for preparing and administering **opaganib** to mice via oral gavage.

## Quantitative Data from Murine Studies

The following tables summarize quantitative data from various preclinical studies investigating the efficacy of **opaganib** in mouse models.

Table 1: Anti-Tumor Efficacy of **Opaganib** in Mouse Models

| Tumor Model                          | Mouse Strain | Opaganib Dose | Treatment Schedule       | Outcome                                      | Reference |
|--------------------------------------|--------------|---------------|--------------------------|----------------------------------------------|-----------|
| Neuroblastoma (SK-N-BE(2) xenograft) | NOD/SCID     | 50 mg/kg      | Oral gavage, 5 days/week | Suppressed tumor growth                      | [9]       |
| B16 Melanoma                         | C57BL/6      | 50 mg/kg      | Oral gavage, 5 days/week | Increased median survival from 21 to 24 days | [2]       |
| Lewis Lung Carcinoma (LLC)           | C57BL/6      | 50 mg/kg      | Oral gavage, 5 days/week | Increased median survival from 19 to 22 days | [2]       |

Table 2: Efficacy of **Opaganib** in a Mouse Model of Ebola Virus Disease

| Mouse Model | Opaganib Dose      | Treatment Schedule | Outcome                                                                         | Reference |
|-------------|--------------------|--------------------|---------------------------------------------------------------------------------|-----------|
| Ebola Virus | 50, 100, 150 mg/kg | Twice daily        | 150 mg/kg dose significantly increased mean survival time from 5.5 to 11.2 days | [8]       |

Table 3: Anti-Inflammatory Efficacy of **Opaganib** in a Mouse Model of Acute Kidney Injury

| Mouse Model                       | Opaganib Dose | Treatment Schedule                            | Outcome                                                            | Reference |
|-----------------------------------|---------------|-----------------------------------------------|--------------------------------------------------------------------|-----------|
| Lipopolysaccharide-induced sepsis | 100 mg/kg     | Oral gavage 1 hr before and/or 2 hr after LPS | Suppressed elevation of BUN, IL-1 $\beta$ , IL-6, and TNF $\alpha$ | [3]       |
| Ischemia-reperfusion              | 50 mg/kg      | Oral gavage                                   | Lowered creatinine and BUN levels                                  | [3]       |

Table 4: Efficacy of **Opaganib** in a Mouse Model of Radiation-Induced Lung Injury

| Mouse Model        | Opaganib Dose | Treatment Schedule                    | Outcome                 | Reference |
|--------------------|---------------|---------------------------------------|-------------------------|-----------|
| Thoracic Radiation | 100 mg/kg     | Twice daily for 3 days post-radiation | Modest survival benefit | [10]      |

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [file.medchemexpress.com](http://file.medchemexpress.com) [file.medchemexpress.com]
- 2. Opaganib (ABC294640) Induces Immunogenic Tumor Cell Death and Enhances Checkpoint Antibody Therapy [mdpi.com]
- 3. The Sphingosine Kinase 2 Inhibitor Opaganib Protects Against Acute Kidney Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RedHill Biopharma - Our Programs - Pipeline - Opaganib [redhillbio.com]
- 5. [selleckchem.com](http://selleckchem.com) [selleckchem.com]

- 6. RedHill Biopharma - RedHill Biopharma's Positive Opaganib Weight Loss & Diabetes Data Published: Signals Potential \$100B Market Disruption [redhillbio.com]
- 7. Recent Progress in the Development of Opaganib for the Treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RedHill Biopharma - RedHill and U.S. Army Announce Opaganib's Ebola Virus Disease Survival Benefit in U.S. Army-Funded In-Vivo Study [redhillbio.com]
- 9. Opaganib Downregulates N-Myc Expression and Suppresses In Vitro and In Vivo Growth of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Sphingolipid-Modulating Drug Opaganib Protects against Radiation-Induced Lung Inflammation and Fibrosis: Potential Uses as a Medical Countermeasure and in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Opaganib Oral Gavage Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605085#opaganib-oral-gavage-administration-in-mice>]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

